Thioquinapiperifil

説明

Thioquinapiperifil is a potent and selective inhibitor of phosphodiesterase-5 (PDE-5), a type of enzyme that plays a crucial role in various physiological processes. This compound is primarily used in research settings to study its effects on cellular signaling pathways and its potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Thioquinapiperifil involves several key steps, starting with the preparation of the core imidazoquinazoline structure. The process typically includes:

Formation of the Imidazoquinazoline Core: This is achieved through a multi-step reaction involving the condensation of appropriate amines and aldehydes.

Piperidine Substitution: The final step involves the substitution of the piperidine ring onto the quinazoline core, typically using nucleophilic substitution reactions under controlled conditions

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistency .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

Reduction: The compound can be reduced under specific conditions to yield various reduced forms, which may have different biological activities.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles like amines or thiols are used under basic conditions to achieve substitution

Major Products:

Sulfoxides and Sulfones: Formed through oxidation reactions.

Reduced Forms: Various reduced derivatives depending on the reducing agent used.

Substituted Derivatives: Products with different functional groups introduced through substitution reactions

科学的研究の応用

Thioquinapiperifil is a phosphodiesterase-5 (PDE-5) inhibitor found in dietary supplements . Research on this compound has primarily focused on its identification, detection, and implications as an adulterant in dietary supplements for erectile dysfunction .

Detection and Identification

This compound was identified in dietary supplements using LC-MS (liquid chromatography-mass spectrometry) analysis . The compound was initially reported as KF31327 by Kyowa Hakko Kogyo Co., Ltd., and later renamed this compound . High-performance liquid chromatography (HPLC) has also been used for the identification of this compound and other illegal adulterants in dietary supplements .

Health Risk Assessment

The presence of this compound in dietary supplements poses potential health risks to consumers . Studies have analyzed erectile dysfunction drugs and their analogs, including this compound, to evaluate these risks . Medsafe New Zealand has identified products containing this compound and other sildenafil, tadalafil, and vardenafil analogs being sold in New Zealand .

Bioactivity and Effects

This compound is a PDE-5 inhibitor, and studies indicate that thio-analogues can have a significantly increased level of inhibition compared to parent PDE-5 inhibitors like sildenafil . For example, the Ki (binding affinity) of this compound towards PDE-5 is significantly higher than that of sildenafil .

Analytical Methods

Methods for screening PDE-5 inhibitors and their analogs, including this compound, in dietary supplements have been developed using HPLC coupled with IT-TOF MS (ion trap-time of flight mass spectrometry) . These methods help in accurately and reliably detecting adulterants in dietary supplements .

Data Tables

Table 1: Detection and Quantification of this compound

| Compound | Method | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | RSD (%) | Reference |

|---|---|---|---|---|---|---|

| This compound | LC-MS | Not specified | 1.5 | Not specified | Not specified |

Table 2: Analogues Detected in Products by Overseas Regulatory Authorities

| Analogue | Product |

|---|---|

| This compound | Dietary supplements for erectile dysfunction |

Case Study 1: Identification in Dietary Supplements

A study in 2008 identified this compound in dietary supplements marketed for erectile dysfunction . The supplements contained approximately 13-15 mg/tablet of this compound and about 0.4 mg/tablet of thiodenafil .

Case Study 2: Medsafe Investigation in New Zealand

Medsafe New Zealand identified several products sold in retail shops and over the internet that contained this compound and other PDE-5 inhibitor analogs . These products were subjected to testing by ESR (Environmental Science and Research) .

Additional Information

作用機序

Thioquinapiperifil exerts its effects by selectively inhibiting phosphodiesterase-5 (PDE-5), an enzyme responsible for the breakdown of cyclic guanosine monophosphate (cGMP). By inhibiting PDE-5, this compound increases the levels of cGMP, leading to enhanced signaling through cGMP-dependent pathways. This results in various physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of cellular proliferation .

類似化合物との比較

Thiodenafil (Thiosildenafil): Another PDE-5 inhibitor with a similar structure and mechanism of action.

Vardenafil: A well-known PDE-5 inhibitor used in the treatment of erectile dysfunction.

Icariin: A natural product that inhibits PDE-5 and has additional biological activities

Uniqueness of Thioquinapiperifil: this compound is unique due to its high potency and selectivity for PDE-5, with an IC50 value of 0.074 nM. This makes it one of the most potent PDE-5 inhibitors known, providing a valuable tool for research and potential therapeutic applications .

生物活性

Thioquinapiperifil, also known as KF31327, is a potent and selective non-competitive inhibitor of phosphodiesterase-5 (PDE-5) with significant implications in various biological activities, particularly related to sexual health and potential therapeutic applications. This article delves into its pharmacological properties, mechanisms of action, and research findings, supported by data tables and case studies.

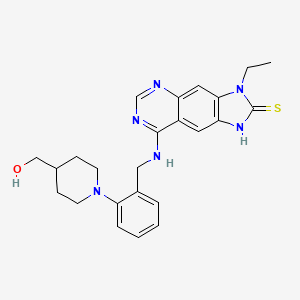

- Molecular Formula : C24H28N6OS

- Molecular Weight : 448.59 g/mol

- CAS Number : 220060-39-9

- LogP : 3.595

- Hydrogen Bond Donor Count : 3

- Hydrogen Bond Acceptor Count : 6

This compound is typically presented as a solid at room temperature and has a notable solubility profile, being soluble in DMSO, ethanol, and other organic solvents.

This compound acts primarily by inhibiting the enzyme phosphodiesterase-5 (PDE-5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE-5, this compound promotes increased levels of cGMP, leading to enhanced vasodilation and improved blood flow, particularly in erectile tissues.

Key Findings:

- IC50 Value : The compound exhibits an IC50 value of 0.074 nM, indicating its high potency as a PDE-5 inhibitor .

- Platelet Aggregation : At concentrations ranging from 0.1 to 10 μM, this compound inhibits platelet aggregation in a concentration-dependent manner. Notably, higher concentrations (1 and 10 μM) are required to prevent aggregation in the absence of nitroglycerin .

Biological Activities

This compound has been studied for various biological activities beyond its role as a PDE-5 inhibitor:

- Erectile Dysfunction Treatment : As a PDE-5 inhibitor, this compound is primarily investigated for its efficacy in treating erectile dysfunction.

- Cyclic GMP Levels : Treatment with this compound results in elevated levels of cGMP within cells; levels reached approximately 0.95 ± 0.17 pmol/10^8 cells after five minutes of incubation at 10 μM concentration .

- Potential Anti-Infective Properties : Preliminary studies suggest that this compound may exhibit anti-infective properties against various pathogens .

Case Studies and Clinical Implications

A study published in the European Journal of Pharmacology highlighted the structural uniqueness of this compound compared to other PDE-5 inhibitors like sildenafil and tadalafil. This uniqueness may contribute to its distinct pharmacological profile and potential therapeutic advantages .

Data Table: Comparative Efficacy of PDE-5 Inhibitors

| Compound | IC50 (nM) | Mechanism | Clinical Use |

|---|---|---|---|

| This compound | 0.074 | Non-competitive PDE-5 Inhibitor | Erectile Dysfunction |

| Sildenafil | 3.0 | Competitive PDE-5 Inhibitor | Erectile Dysfunction |

| Tadalafil | 2.0 | Competitive PDE-5 Inhibitor | Erectile Dysfunction |

| Vardenafil | 1.0 | Competitive PDE-5 Inhibitor | Erectile Dysfunction |

特性

IUPAC Name |

3-ethyl-8-[[2-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methylamino]-1H-imidazo[4,5-g]quinazoline-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6OS/c1-2-30-22-12-19-18(11-20(22)28-24(30)32)23(27-15-26-19)25-13-17-5-3-4-6-21(17)29-9-7-16(14-31)8-10-29/h3-6,11-12,15-16,31H,2,7-10,13-14H2,1H3,(H,28,32)(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKUPEWPVORTPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C3C(=C2)N=CN=C3NCC4=CC=CC=C4N5CCC(CC5)CO)NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431383 | |

| Record name | UNII-91GSL5I3VO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220060-39-9 | |

| Record name | Thioquinapiperifil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220060399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNII-91GSL5I3VO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOQUINAPIPERIFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91GSL5I3VO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。